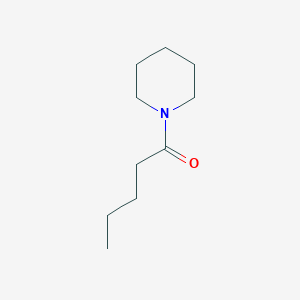

1-Pentanoylpiperidine

Beschreibung

1-Pentanoylpiperidine (1-valerylpiperidine) is an acylated piperidine derivative characterized by a pentanoyl group (C₅H₉O) attached to the nitrogen atom of the piperidine ring (C₅H₁₀N). Its theoretical molecular formula is C₁₀H₁₇NO, though discrepancies exist in the provided evidence. For instance, erroneously associates the compound with a molecular formula of C₅H₁₀O, likely conflating it with 1-penten-3-ol (CAS 616-25-1), an alcohol unrelated to piperidine derivatives. Despite this inconsistency, this compound is presumed to follow standard acylation chemistry, where the pentanoyl group enhances lipophilicity and influences pharmacokinetic properties. The compound is primarily used in organic synthesis, serving as an intermediate for pharmaceuticals or agrochemicals.

Eigenschaften

CAS-Nummer |

18494-52-5 |

|---|---|

Molekularformel |

C10H19NO |

Molekulargewicht |

169.26 g/mol |

IUPAC-Name |

1-piperidin-1-ylpentan-1-one |

InChI |

InChI=1S/C10H19NO/c1-2-3-7-10(12)11-8-5-4-6-9-11/h2-9H2,1H3 |

InChI-Schlüssel |

MCYKCKZLKCEZIN-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)N1CCCCC1 |

Kanonische SMILES |

CCCCC(=O)N1CCCCC1 |

Andere CAS-Nummern |

18494-52-5 |

Synonyme |

1-Piperidino-1-pentanone |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die De-novo-Synthese von Nicotinamid-adenin-dinukleotid-phosphat (Tetranatriumsalz) wird von NAD-Kinasen katalysiert, die Nicotinamid-adenin-dinukleotid in Nicotinamid-adenin-dinukleotid-phosphat umwandeln. Diese Verbindung ist hauptsächlich an katabolen Reaktionen beteiligt und spielt eine bedeutende Rolle bei zellulären antioxidativen Effekten und anabolen Reaktionen .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Nicotinamid-adenin-dinukleotid-phosphat (Tetranatriumsalz) durch biotechnologische Verfahren unter Verwendung mikrobieller Fermentation hergestellt. Der Produktionsprozess wird optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten, wobei häufig gentechnisch veränderte Mikroorganismen eingesetzt werden, die die für die Nicotinamid-adenin-dinukleotid-phosphat-Synthese notwendigen Enzyme überexprimieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Nicotinamid-adenin-dinukleotid-phosphat (Tetranatriumsalz) durchläuft verschiedene Arten von Reaktionen, darunter:

Oxidations-Reduktions-Reaktionen: Es fungiert als Elektronendonor in Redoxreaktionen, insbesondere bei der Reduktion von oxidiertem Glutathion zu seiner reduzierten Form.

Substitutionsreaktionen: Es beteiligt sich an Substitutionsreaktionen, bei denen es Elektronen an andere Moleküle abgibt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit Nicotinamid-adenin-dinukleotid-phosphat (Tetranatriumsalz) verwendet werden, sind Glutathionreduktase und andere Dehydrogenase-Enzyme. Die Reaktionen finden in der Regel unter physiologischen Bedingungen statt, wobei der optimale pH-Wert und die Temperatur eingehalten werden, um die Enzymaktivität zu gewährleisten .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus Reaktionen mit Nicotinamid-adenin-dinukleotid-phosphat (Tetranatriumsalz) gebildet werden, sind reduziertes Glutathion und andere reduzierte Formen von Biomolekülen, die für die Aufrechterhaltung des zellulären Redoxgleichgewichts unerlässlich sind .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Nicotinamid-adenin-dinukleotid-phosphat (Tetranatriumsalz) übt seine Wirkungen aus, indem es als Elektronendonor in verschiedenen biochemischen Reaktionen fungiert. Es wird von Glutathionreduktase verwendet, um oxidiertes Glutathion zu seiner reduzierten Form zu reduzieren, was für die Aufrechterhaltung des zellulären Redoxgleichgewichts unerlässlich ist. Die Homöostase der Verbindung wird durch verschiedene Signalwege und Stoffwechselenzyme reguliert, die in Krebszellen adaptive Veränderungen erfahren.

Wirkmechanismus

Nicotinamide adenine dinucleotide phosphate (tetrasodium salt) exerts its effects by acting as an electron donor in various biochemical reactions. It is used by glutathione reductase to reduce oxidized glutathione to its reduced form, which is essential for maintaining cellular redox balance. The compound’s homeostasis is regulated by various signaling pathways and metabolic enzymes, which undergo adaptive changes in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidine derivatives with acyl substitutions are studied for their diverse pharmacological and physicochemical properties. Below is a comparative analysis of 1-pentanoylpiperidine and its analogs:

Substituent Chain Length and Lipophilicity

Acylation at the piperidine nitrogen significantly impacts lipophilicity, solubility, and bioactivity. Key analogs include:

| Compound | Substituent | Molecular Formula | logP* (Predicted) | Key Properties/Applications |

|---|---|---|---|---|

| 1-Acetylpiperidine | Acetyl (C₂H₃O) | C₇H₁₃NO | ~0.5 | Solvent, intermediate in synthesis |

| 1-Propionylpiperidine | Propionyl (C₃H₅O) | C₈H₁₅NO | ~1.2 | Higher lipophilicity than acetyl |

| This compound | Pentanoyl (C₅H₉O) | C₁₀H₁₇NO | ~2.8 | Enhanced membrane permeability |

| 1-Hexanoylpiperidine | Hexanoyl (C₆H₁₁O) | C₁₁H₁₉NO | ~3.5 | Reduced aqueous solubility |

Notes:

- Chain length vs. activity: Studies on fentanyl analogs (e.g., Gupta et al., 2013) suggest that increasing acyl chain length improves receptor binding affinity up to pentanoyl, beyond which steric hindrance reduces efficacy.

- logP : Calculated using the Crippen method. Longer chains increase lipophilicity, enhancing blood-brain barrier penetration but reducing solubility.

Bulky Substituents: 1-(1-Adamantylacetyl)piperidine

This compound (CAS 173167-09-4) features a rigid adamantane group, increasing steric bulk and resistance to metabolic degradation compared to linear acyl chains. Such derivatives are explored for CNS-targeted therapies due to prolonged half-lives but face challenges in synthetic complexity.

Positional Isomerism: 4-Substituted Piperidines

Fentanyl and its analogs (e.g., 4-(N-propionylanilino)piperidine) demonstrate that substitution at the 4-position (vs. 1-position) drastically alters pharmacological profiles. Fentanyl’s 4-substituted anilino group enables potent μ-opioid receptor agonism, whereas 1-acylpiperidines lack opioid activity but may target enzymes like DPP-IV.

Research Findings and Structure-Activity Relationships (SAR)

- Fentanyl Analogs: Higashikawa and Suzuki (2008) showed that N-propionyl anilino substitution at the 4-position yields high analgesic potency, while 1-acyl derivatives prioritize metabolic stability over receptor binding.

- DPP-IV Inhibitors : Piperidine-constrained phenethylamines with bulky acyl groups (e.g., adamantyl) exhibit prolonged inhibition of DPP-IV, a target for diabetes therapy.

- Synthetic Feasibility : Acylation reactions (e.g., ) use Schotten-Baumann conditions, with Rf values (e.g., 0.4 in hexane/ethyl acetate) reflecting polarity differences across analogs.

Limitations and Discrepancies

- Misidentification in Evidence: conflates this compound with 1-penten-3-ol, necessitating verification via primary sources.

- Lack of Direct Data: Pharmacokinetic or toxicity data for this compound are absent in the provided evidence; conclusions rely on extrapolation from analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.